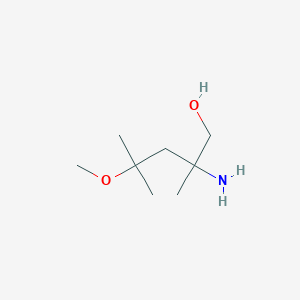
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound that features an amino group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 2-(furan-3-yl)acetone with a chiral borane complex can yield the desired (S)-enantiomer.
Another method involves the use of chiral auxiliaries in the synthesis process. The starting material, 2-(furan-3-yl)acetaldehyde, can be reacted with a chiral amine to form an imine intermediate, which is then reduced to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, carbamates, or ureas.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(furan-3-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
2-Amino-2-(thiophen-3-yl)ethan-1-ol: A similar compound with a thiophene ring instead of a furan ring, which may have different electronic properties and reactivity.
2-Amino-2-(pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring, which may have different binding affinities and pharmacological profiles.
Uniqueness
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 |
Clave InChI |
TZVJDXRHOLAEGZ-ZCFIWIBFSA-N |
SMILES isomérico |
C1=COC=C1[C@@H](CO)N |
SMILES canónico |
C1=COC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



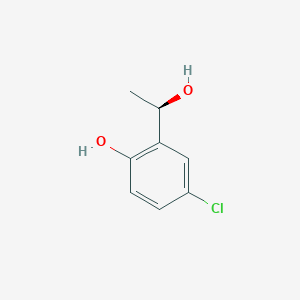

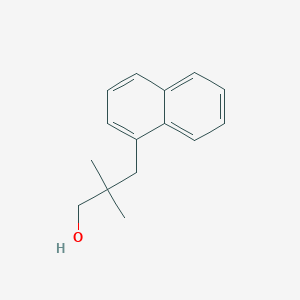
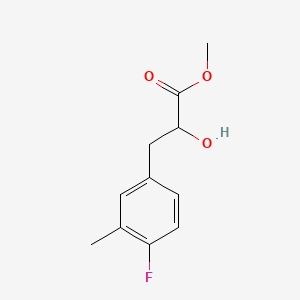
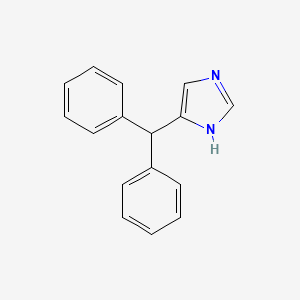
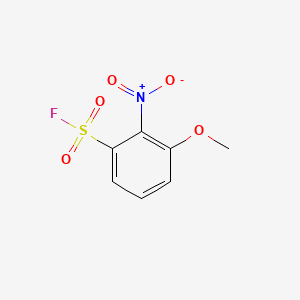
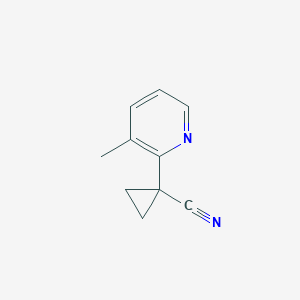
![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
